1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride
Description
1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride is a chemical compound with the molecular formula C12H20ClNO2S. This compound is known for its unique structure, which includes a methylamino group, an ethoxy group, and a phenylthio group attached to a propanol backbone. It is commonly used in various scientific research applications due to its distinct chemical properties.
Properties
IUPAC Name |
1-[2-(methylamino)ethoxy]-3-phenylsulfanylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S.ClH/c1-13-7-8-15-9-11(14)10-16-12-5-3-2-4-6-12;/h2-6,11,13-14H,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJJQRBSPQZNKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCC(CSC1=CC=CC=C1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloroethanol with methylamine to form 2-(methylamino)ethanol. This intermediate is then reacted with 3-chloropropanol in the presence of a base to form 1-[2-(Methylamino)ethoxy]-3-chloropropanol. Finally, the chloropropanol derivative is reacted with thiophenol under basic conditions to yield the desired product, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Key functional groups:
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Secondary alcohol (propan-2-ol): Potential for oxidation (e.g., to ketones) or esterification.
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Methylaminoethoxy chain : Likely to undergo alkylation, nucleophilic substitution, or coordination with metal catalysts.
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Phenylthioether : Susceptible to oxidation (e.g., sulfoxide/sulfone formation) or cleavage under radical conditions.
Hydrochloride salt implications:
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Enhanced solubility in polar solvents compared to the free base.
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Acidic conditions may stabilize protonated amine groups during reactions.
Oxidation of the Thioether Group
Reductive Amination of the Methylamino Group
| Reaction Type | Reagents/Conditions | Expected Product | Supporting Evidence |
|---|---|---|---|
| Hydrogen borrowing | Ru(p-cymene)Cl₂, DPE | Tertiary amine derivatives | Observed in PEG-functionalized amines for quetiapine synthesis . |
Dynamic Kinetic Resolution (DKR)
| Reaction Type | Catalysts/Agents | Outcome | Supporting Evidence |
|---|---|---|---|
| Stereoselective hydrogenation | (S,S)–RuCl(TsDPEN) L3 | Enantiopure alcohol derivatives | Demonstrated in ATH reactions of morpholinones . |
Synthetic Relevance in Antidepressant Chemistry
While no direct applications for this compound are reported, structurally related intermediates are critical in antidepressant synthesis:
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Sertraline analogs : Use of DKR for enantiopure amine synthesis (e.g., 28 with 99% ee via CALB lipase) .
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Rolipram precursors : Michael additions catalyzed by Fe(acac)₃ yield γ-nitro ketones (e.g., 43 in 82% yield) .
Experimental Data Gaps
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No kinetic or thermodynamic data (e.g., activation energy, ΔG‡) for this compound’s reactions.
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Stability under photoredox conditions (e.g., Ru(bpy)₃²⁺/DIPEA systems) remains untested .
Recommendations for Future Research
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Photoredox coupling : Test Sc(OTf)₃/Ru(bpy)₃²⁺ systems for radical-mediated C–S bond functionalization.
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Catalytic hydrogenolysis : Evaluate Pd/C for dehydroxylation (cf. 2 → 3 conversion in methamphetamine synthesis) .
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DFT studies : Model spin density localization in radical intermediates (as done for aldehyde/nitrone couplings) .
Scientific Research Applications
Pharmacological Research
1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride has shown promise in pharmacological studies due to its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests it could interact with various biological targets.
Case Study: Antidepressant Activity
A study investigated the compound's effects on serotonin reuptake inhibition, which is crucial for antidepressant action. The results indicated that this compound exhibited moderate inhibition of serotonin transporters, suggesting its potential as an antidepressant candidate .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for modifications that can enhance biological activity or selectivity.
Data Table: Synthetic Routes and Yields
| Synthesis Method | Yield (%) | Notes |
|---|---|---|
| N-Alkylation | 85 | High yield with minimal byproducts |
| Aromatic Substitution | 70 | Effective for introducing phenyl groups |
| Hydrochloride Formation | 90 | Efficient salt formation process |
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a subject of interest in neuropharmacology. Research indicates that derivatives of this compound may have neuroprotective effects.
Case Study: Neuroprotective Effects
In vitro studies demonstrated that derivatives of this compound protected neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating neurodegenerative diseases .
Drug Development
The compound's properties make it a candidate for further development into pharmaceuticals targeting various conditions, including mood disorders and neurodegenerative diseases.
Data Table: Potential Drug Targets
| Target Condition | Mechanism of Action |
|---|---|
| Depression | Serotonin reuptake inhibition |
| Alzheimer's Disease | Neuroprotection against oxidative stress |
| Schizophrenia | Modulation of dopaminergic pathways |
Mechanism of Action
The mechanism of action of 1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Amino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride
- 1-[2-(Methylamino)ethoxy]-3-(phenylsulfonyl)propan-2-ol hydrochloride
- 1-[2-(Methylamino)ethoxy]-3-(phenylthio)butan-2-ol hydrochloride
Uniqueness
1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride is unique due to
Biological Activity
1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride, also known as MAPHCl, is a synthetic organic compound with potential applications in medicinal chemistry and material science. Its unique structure, featuring a methylamino group and a phenylthio moiety, suggests possible biological activities, although specific research on its pharmacological effects remains limited. This article aims to compile available data on the biological activity of MAPHCl, including potential mechanisms of action, case studies, and relevant research findings.
- Chemical Formula : C12H20ClNO2S
- Molecular Weight : 277.81 g/mol
- CAS Number : 1047620-79-0
Biological Activity Overview
While comprehensive studies specifically addressing the biological activity of MAPHCl are scarce, the presence of functional groups in its structure indicates several potential avenues for biological interaction:
- Amine Group : The methylamino group may facilitate interactions with neurotransmitter systems or influence cellular signaling pathways.
- Thiol Group : The phenylthio moiety could play a role in redox reactions or modulate enzyme activity.
Current literature does not provide detailed insights into the specific mechanism of action for MAPHCl. However, compounds with similar structural features have been shown to interact with various biological targets:
- Receptor Binding : Compounds featuring amine groups often exhibit binding affinity to neurotransmitter receptors, which can influence physiological responses.
- Enzyme Modulation : Thiol-containing compounds frequently participate in enzyme regulation through redox interactions.
Lack of Direct Studies on MAPHCl
As of now, there are no published studies directly evaluating the biological effects or clinical applications of MAPHCl. However, related compounds and their activities can provide indirect insights:
- Analogous Compounds : Research on similar compounds indicates that modifications in the amine or thiol groups can significantly alter their pharmacological profiles. For example, studies on naftopidil (a related compound) have demonstrated anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction .
- Pharmacological Evaluation : A study focusing on melatonin receptor interactions highlights how structural analogs can exhibit varying affinities for specific receptors, suggesting that MAPHCl may also possess receptor-modulating capabilities .
Data Table: Comparison of Related Compounds
Q & A
Q. What are the critical safety protocols for handling 1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride in laboratory settings?
Answer:
- PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or aerosols .
- Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and avoid water jets to prevent aerosolization. Dispose via authorized hazardous waste facilities .
- First Aid: For skin contact, wash with soap and water for 15 minutes. In case of eye exposure, irrigate with saline for 20 minutes and seek medical attention .
Q. How can researchers synthesize this compound?
Answer: A common route involves:
Etherification: React 3-(phenylthio)propan-2-ol with 2-(methylamino)ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12 hours.
Salt Formation: Treat the free base with HCl in ethanol to precipitate the hydrochloride salt.
Purification: Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity. Monitor progress via TLC (silica gel, CH₂Cl₂:MeOH 9:1) .
Q. What analytical techniques are recommended for characterizing this compound?
Answer:
- Structural Confirmation:
- NMR: ¹H NMR (D₂O, 400 MHz) to observe methoxy (δ 3.2–3.4 ppm) and phenylthio (δ 7.3–7.5 ppm) protons. 13C NMR confirms the propanol backbone .
- Mass Spectrometry: ESI-MS (positive mode) for molecular ion peak at m/z 286.8 ([M+H]⁺) .
- Purity Assessment: HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) with UV detection at 254 nm .
Advanced Research Questions
Q. How do pH and temperature affect the stability of this compound?
Answer:
- pH Sensitivity: The methylamino group (pKa ~9.5) protonates below pH 7, enhancing aqueous solubility but reducing nucleophilicity. Acidic conditions (pH <3) may hydrolyze the ether bond.
- Thermal Stability: Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation. Store at 2–8°C in amber vials to prevent photodegradation .
Q. What strategies resolve contradictions in biological activity data across studies?
Answer:
Q. How can impurities in synthesized batches be identified and quantified?
Answer:
- Impurity Profiling:
- Mitigation: Optimize reaction stoichiometry (1.2:1 molar ratio of amine to propanol derivative) and use scavengers like molecular sieves to absorb excess HCl .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
Answer:
- Electronic Effects: The phenylthio group acts as an electron-withdrawing substituent, activating the adjacent ether oxygen for nucleophilic attack.
- Steric Considerations: The methylaminoethoxy side chain adopts a gauche conformation, reducing steric hindrance during SN2 reactions. DFT calculations (B3LYP/6-31G*) support this geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
